Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate
Technical Guide: tert-Butyl 4-(hydroxymethyl)benzoate
CAS Number: 143726-85-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 4-(hydroxymethyl)benzoate, a valuable intermediate in organic synthesis. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and provides key spectroscopic data for its characterization.
Chemical and Physical Properties
tert-Butyl 4-(hydroxymethyl)benzoate is a benzoate ester characterized by a tert-butyl group protecting the carboxylic acid and a hydroxymethyl group on the benzene ring. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and functional materials.
Table 1: Physicochemical Properties of tert-Butyl 4-(hydroxymethyl)benzoate
| Property | Value | Source/Method |
| CAS Number | 143726-85-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Predicted |
Synthesis
A common and effective method for the synthesis of tert-butyl 4-(hydroxymethyl)benzoate is the esterification of 4-(hydroxymethyl)benzoic acid with tert-butanol.
Experimental Protocol: Esterification of 4-(hydroxymethyl)benzoic acid
This protocol describes the synthesis of tert-butyl 4-(hydroxymethyl)benzoate from 4-(hydroxymethyl)benzoic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
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4-(hydroxymethyl)benzoic acid
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tert-Butanol
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Dicyclohexylcarbodiimide (DCC)
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4-(Dimethylaminopyridine) (DMAP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
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Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM). Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
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Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
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Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(hydroxymethyl)benzoate.
Spectroscopic Data for Characterization
The following tables provide the expected spectroscopic data for tert-butyl 4-(hydroxymethyl)benzoate based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | Doublet | 2H | Ar-H (ortho to -COOtBu) |
| ~ 7.40 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |
| ~ 4.75 | Singlet | 2H | -CH ₂OH |
| ~ 1.60 | Singlet | 9H | -C(CH ₃)₃ |
| ~ 1.80 (broad) | Singlet | 1H | -CH₂OH |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166.0 | C =O (ester) |
| ~ 145.0 | Ar-C -CH₂OH |
| ~ 129.5 | Ar-C H (ortho to -COOtBu) |
| ~ 129.0 | Ar-C -COOtBu |
| ~ 126.5 | Ar-C H (ortho to -CH₂OH) |
| ~ 81.0 | -C (CH₃)₃ |
| ~ 64.5 | -C H₂OH |
| ~ 28.0 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy:
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-OH stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹.
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C-H stretch (aliphatic): Absorptions around 2980-2850 cm⁻¹.
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C=O stretch (ester): A strong absorption band around 1715 cm⁻¹.
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C-O stretch (ester and alcohol): Absorptions in the range of 1300-1100 cm⁻¹.
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Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS):
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 208 may be observed. A prominent fragmentation pattern for tert-butyl esters is the loss of isobutylene to give [M - 56]⁺. The base peak is often the tert-butyl cation at m/z = 57.
Applications in Synthesis
tert-Butyl 4-(hydroxymethyl)benzoate is a valuable intermediate in multi-step organic syntheses. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups such as halides or amines, providing a handle for further molecular elaboration.
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl 4-(hydroxymethyl)benzoate.
Caption: Synthesis workflow for tert-Butyl 4-(hydroxymethyl)benzoate.
